molecular formula C23H17ClN4O3S B2916342 3-(4-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1251551-18-4

3-(4-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2916342
CAS No.: 1251551-18-4
M. Wt: 464.92
InChI Key: JUQYCRDGVBYTGX-UHFFFAOYSA-N
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Description

This chemical compound, 3-(4-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, is a sophisticated synthetic molecule designed for pharmaceutical and biological chemistry research. It features a hybrid structure combining a thieno[3,2-d]pyrimidine-2,4-dione core, a scaffold known for its diverse biological activities, with a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole moiety is a well-known bioisostere for ester and amide functional groups, often used in medicinal chemistry to improve a compound's metabolic stability, membrane permeability, and binding affinity to biological targets . The specific substitution pattern with a 4-chlorophenyl group on the pyrimidine and a 3,4-dimethylphenyl group on the oxadiazole suggests potential for targeted biological activity. Researchers can explore this compound as a key intermediate or a novel pharmacophore in drug discovery projects, particularly in the development of enzyme inhibitors or receptor modulators. Its structure is representative of modern heterocyclic chemistry, where complex multi-ring systems are constructed to probe specific biological pathways . This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions and consult relevant literature on the safe handling of laboratory chemicals.

Properties

CAS No.

1251551-18-4

Molecular Formula

C23H17ClN4O3S

Molecular Weight

464.92

IUPAC Name

3-(4-chlorophenyl)-1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H17ClN4O3S/c1-13-3-4-15(11-14(13)2)21-25-19(31-26-21)12-27-18-9-10-32-20(18)22(29)28(23(27)30)17-7-5-16(24)6-8-17/h3-11H,12H2,1-2H3

InChI Key

JUQYCRDGVBYTGX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(4-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule that incorporates multiple pharmacologically relevant structural motifs. This article reviews its biological activity, focusing on its anticancer potential and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H23ClN4O2SC_{25}H_{23}ClN_4O_2S, with a molecular weight of approximately 469 g/mol. Its structure features a thieno[3,2-d]pyrimidine core linked to an oxadiazole moiety and a chlorophenyl group. This unique configuration is believed to contribute to its biological activities.

PropertyValue
Molecular FormulaC25H23ClN4O2S
Molecular Weight469 g/mol
IUPAC NameThis compound
LogP6.497

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. The oxadiazole moiety has been shown to inhibit various enzymes critical for cancer progression:

  • Telomerase Inhibition : The compound may inhibit telomerase activity, which is essential for the immortality of cancer cells.
  • Histone Deacetylases (HDAC) : It potentially modulates the activity of HDACs, impacting gene expression related to cell cycle regulation and apoptosis.
  • Thymidylate Synthase : Inhibition of this enzyme disrupts DNA synthesis in rapidly dividing cancer cells.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds containing oxadiazole derivatives. For instance:

  • A study reported that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast carcinoma), with IC50 values ranging from 6.2 μM to 43.4 μM .

Antimicrobial and Other Activities

In addition to anticancer effects, compounds with the oxadiazole scaffold have shown:

  • Antimicrobial Properties : Effective against a range of bacterial strains.
  • Anti-inflammatory Effects : Reduction in inflammation markers in vitro.

These findings suggest that the compound may possess a broad spectrum of biological activities beyond just anticancer effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound's biological profile, it can be compared to other oxadiazole derivatives:

Compound NameAnticancer Activity (IC50)Mechanism of Action
1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)benzene27.3 μMHDAC inhibition
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide43.4 μMTelomerase inhibition
3-(4-chlorophenyl)-1-(methyl)thieno[3,2-d]pyrimidine derivativeNot specifiedDNA synthesis disruption

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Diverse Cores

  • Pyrazolo[3,4-d]pyrimidines (e.g., Example 54 in ): Incorporate fluorophenyl and thiadiazole groups, showing kinase inhibition (IC₅₀ < 100 nM). The target compound’s oxadiazole may offer similar steric bulk but lacks the fluorinated aromaticity, which could reduce toxicity .
  • Chromeno[4,3-d]pyrimidines (): Piperidine and coumarin substituents improve solubility but reduce metabolic stability compared to the target compound’s oxadiazole and chlorophenyl groups .

Physicochemical and Pharmacokinetic Profiles

  • Synthetic Accessibility : The oxadiazole linker in the target compound requires precise alkylation conditions, similar to , but the 3,4-dimethylphenyl group may introduce steric hindrance during synthesis.

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